(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
Overview
Description
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring multiple stereocenters, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of amino and hydroxymethyl groups through selective functionalization reactions.
Chiral Resolution: Use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry at each stereocenter.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis procedures while ensuring the maintenance of stereochemical integrity.
Purification: Use of crystallization, chromatography, or other purification techniques to obtain the pure hydrochloride salt.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups and stereocenters.
Medicine
In medicinal chemistry, it serves as a precursor for the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, it can be used in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new drugs and materials.
Mechanism of Action
The mechanism of action of (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol: The free base form of the compound.
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol acetate: An ester derivative.
(1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol sulfate: A sulfate salt derivative.
Uniqueness
The hydrochloride salt form of (1S,2R,3S,5S)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol is unique due to its enhanced solubility and stability compared to its free base and other salt forms. This makes it particularly useful in pharmaceutical formulations and other applications where solubility and stability are critical.
Properties
IUPAC Name |
(1S,2R,3S,5S)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXEPQZAMUGID-VKYWDCQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N)O)O)CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@H]1N)O)O)CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-88-1 | |
Record name | 220497-88-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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